Methyl 1,2,3-thiadiazole-5-carboxylate

Description

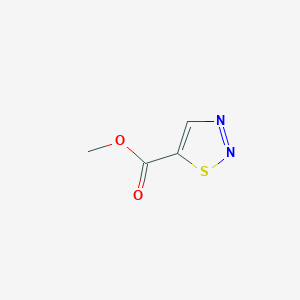

Methyl 1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a thiadiazole ring fused with a methyl ester group at position 3. This structure is pivotal in medicinal and agrochemical research due to its bioactivity, particularly as an antifungal agent. Synthetically, it is derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via nucleophilic substitution reactions with alcohols or phenols . Key intermediates, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, are synthesized using the Hurd-Mori method, which involves cyclization of thiosemicarbazides with nitrous acid . The compound’s antifungal efficacy is well-documented, with derivatives like triethyltin-based analogs showing >85% inhibition against P. piricola and Gibberella zeae .

Structure

2D Structure

Properties

Molecular Formula |

C4H4N2O2S |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

methyl thiadiazole-5-carboxylate |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-6-9-3/h2H,1H3 |

InChI Key |

VMFMGKCORIVBTM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=NS1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of methyl acetoacetate with hydrazine hydrate to form methyl acetoacetate hydrazone. Subsequent treatment with thionyl chloride at reflux temperatures (70–80°C) in anhydrous tetrahydrofuran (THF) induces cyclization, yielding the target compound. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiophilic sulfur atom, followed by elimination of HCl and water.

Key Data:

Optimization Strategies

- Hydrazine Stoichiometry: A 1:1.2 molar ratio of methyl acetoacetate to hydrazine hydrate minimizes side products.

- Thionyl Chloride Purity: Anhydrous SOCl₂ prevents hydrolysis of intermediates.

- Workup: Quenching with ice water followed by extraction with ethyl acetate improves purity.

Decarboxylation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

An alternative route involves the decarboxylation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, though this method is less direct. The carboxylic acid is first synthesized via hydrolysis of its ethyl ester counterpart, as demonstrated by Huang et al., followed by esterification with methanol.

Hydrolysis and Esterification Steps

- Hydrolysis: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is treated with aqueous NaOH (3 M) at 60°C for 2 hours to yield the carboxylic acid.

- Esterification: The acid is refluxed with methanol in the presence of concentrated H₂SO₄ (catalyst) to produce the methyl ester.

Key Data:

- Overall Yield: 60–65% (two-step process).

- Esterification Conditions: 12-hour reflux in methanol with 5% H₂SO₄.

A niche method, referenced in the development of the plant activator tiadinil, utilizes diketene and thiosemicarbazide as starting materials. While primarily employed for 4-substituted thiadiazoles, this pathway can be adapted for the 5-carboxylate derivative by modifying reaction coordinates.

Reaction Pathway

Thiosemicarbazide reacts with diketene in acetic acid to form a thiosemicarbazone intermediate, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃). Subsequent methanol quenching yields the methyl ester.

Key Data:

- Yield: 50–55% (lower due to competing side reactions).

- Catalyst: POCl₃ (1.2 equivalents).

- Temperature: 0–5°C (initial step), room temperature (final cyclization).

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or neutral conditions. The oxidation state of sulfur in the thiadiazole ring can be systematically increased, altering its electronic properties and reactivity.

Reduction Reactions

Reduction typically converts the thiadiazole ring into amines or other nitrogen-containing derivatives. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently employed as reducing agents. For example, reduction of methyl 1,2,3-thiadiazole-5-carboxylate can yield 4-methyl-1,2,3-thiadiazole after decarboxylation .

Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution with reagents like halogens , alkyl halides , and organometallic compounds (e.g., Grignard reagents). Lewis acids such as catalytic glacial acetic acid facilitate these reactions . For instance, condensation with 5-methoxy-2-hydroxybenzaldehyde in ethanol under reflux forms hydrazide derivatives .

Hydrolysis and Decarboxylation

Hydrolysis of the ester group in this compound yields the corresponding carboxylic acid. This reaction is typically carried out using hydrazine hydrate in ethanol under reflux conditions . Decarboxylation of the carboxylic acid derivative produces 4-methyl-1,2,3-thiadiazole, a key intermediate in organic synthesis .

Reaction Optimization: Microwave vs. Conventional Methods

| Parameter | Conventional (No-MW) | Microwave (MW) |

|---|---|---|

| Time | 24 h | 10–20 min |

| Temperature | Room temp (r.t.) | 90°C |

| Yield (Compound 7b) | 78% | 80–85% |

| Data from PMC study on triazole derivatives . |

Biological Activity and Functionalization

Derivatives of this compound exhibit antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus). Functionalization with moieties like 5-nitro-2-furoyl enhances potency, achieving MIC values as low as 1.95 µg/mL .

Scientific Research Applications

Scientific Research Applications

Methyl 1,2,3-thiadiazole-5-carboxylate serves as a building block in synthesizing complex molecules and developing new synthetic methodologies in chemistry. It is also used in biology due to its antimicrobial, antifungal, and antiviral properties.

Medicinal Applications

This compound is investigated for potential therapeutic uses, including anticancer and anti-inflammatory agents. Research has explored derivatives of thiadiazole-5-carboxylic acid for antimicrobial activity .

Industrial Applications

This compound is utilized in producing agrochemicals, dyes, and other industrial chemicals. Additionally, it can be used in developing pesticides, bactericides, anti-plant-virus agents, and plant-activating agents .

Synthesis of 1,2,3-Thiadiazoles

Various synthetic approaches can be employed to create 1,2,3-thiadiazole derivatives. These include:

- Hurd–Mori and Lalezari Cyclization Semicarbazones can be cyclized into substituted 1,2,3-thiadiazoles using thionyl chloride .

- Microwave-Assisted Synthesis Involves the cyclization of Schiff base derivatives with SOCl2 via a Hurd–Mori reaction to produce substituted 1,2,3-thiadiazole-5-carboxylate scaffolds .

- Ultrasonic Assisted Synthesis Includes reacting a carbonyl chloride derivative with glycine to form a carboxamide derivative, which is then reacted with substituted benzaldehyde and Ac2O under ultrasonic irradiation to yield 4-benzylideneoxazole containing 4-methyl-1,2,3-thiadiazole .

Examples of Applications in Agrochemicals

- 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds can be used as pesticides, bactericides, anti-plant-virus agents, and plant-activating agents .

- Incorporating a 1,3,4-oxadiazole moiety into 1,2,3-thiadiazoles can significantly increase anti-TMV (Tobacco Mosaic Virus) activity .

- 4-Methyl-1,2,3-thiadiazole derivatives can be synthesized via the Ugi reaction for potential use as pesticides .

- Triorganotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown high growth inhibition percentages in vitro .

Mechanism of Action

The mechanism of action of methyl 1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-thiadiazole derivatives allows for tailored biological activity. Below is a comparative analysis of Methyl 1,2,3-thiadiazole-5-carboxylate and related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity

- The triethyltin analog of this compound (compound 148 ) demonstrates broad-spectrum fungicidal activity (71–100% inhibition), outperforming its methyl ester counterpart .

- Ethyl esters (e.g., Ethyl 1,2,3-thiadiazole-5-carboxylate) are less bioactive but serve as versatile intermediates for further functionalization .

Ring Modifications

- Benzo-fused derivatives (e.g., Benzo-2,1,3-thiadiazole-5-carboxylate) exhibit enhanced stability and are used in antiviral and anticancer agents due to their extended π-conjugation .

- Isomeric shifts (e.g., 1,2,4-thiadiazole vs. 1,2,3-thiadiazole) reduce antifungal potency but improve thermal stability for material science uses .

Synthetic Accessibility

- Hurd-Mori synthesis is optimal for 4-methyl/ethyl derivatives , while one-pot multicomponent reactions (e.g., Ugi reaction) enable rapid diversification of carboxamide derivatives .

Crystallographic Insights

- Single-crystal X-ray studies confirm planar geometry in this compound derivatives, with bond lengths (C–S: 1.68–1.72 Å) and angles consistent with aromatic stabilization .

Q & A

What are the optimal synthetic routes for Methyl 1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

The synthesis of methyl-substituted thiadiazole carboxylates typically involves cyclocondensation or nucleophilic substitution reactions. For example, analogous ethyl thiadiazole carboxylates are synthesized via multi-step routes starting with thioamide precursors or via cyclization of hydrazine derivatives with CS₂ . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while ethanol or methanol may be used for milder conditions .

- Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and cyclization .

- Temperature : Reactions often proceed at 60–100°C, with microwave-assisted synthesis reducing time and improving yields .

For this compound, esterification of the corresponding acid with methanol under acidic conditions (e.g., H₂SO₄ catalysis) is a plausible route, analogous to ethyl ester synthesis .

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methyl ester group (COOCH₃) appears as a singlet at ~3.8–4.0 ppm (¹H) and ~52 ppm (¹³C). The thiadiazole ring protons (if present) show deshielded signals due to electron-withdrawing effects .

- IR Spectroscopy : Strong carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-S/C-N vibrations at ~650–750 cm⁻¹ confirm the thiadiazole core .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 194 (C₅H₆N₂O₂S) and fragmentation patterns (e.g., loss of COOCH₃) validate the structure .

Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) or TLC (Rf comparison with standards) .

What computational modeling approaches are suitable for predicting the reactivity and stability of this compound in biological or synthetic environments?

Advanced Research Focus:

- DFT Calculations : Predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G* are commonly used .

- Molecular Docking : To study interactions with biological targets (e.g., enzymes or receptors), AutoDock Vina or Schrödinger Suite can model binding affinities. The thiadiazole ring’s electron-deficient nature may favor π-π stacking or hydrogen bonding .

- Solvent Effects : COSMO-RS simulations assess solubility and stability in polar (e.g., water) vs. nonpolar solvents .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Focus:

- Functional Group Modifications : Replace the methyl ester with bulkier esters (e.g., benzyl) to alter lipophilicity and membrane permeability .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the thiadiazole 4-position to enhance electrophilicity and interaction with biological targets .

- Bioisosteric Replacement : Substitute sulfur in the thiadiazole ring with selenium (to form selenadiazoles) for improved redox activity .

In vitro assays (antimicrobial, cytotoxicity) and pharmacokinetic profiling (LogP, metabolic stability) validate SAR hypotheses .

What are the challenges in analyzing contradictory bioactivity data for this compound across different studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation conditions (pH, temperature) .

- Purity Issues : Impurities (e.g., unreacted precursors) may skew results. Validate compound purity via HPLC and elemental analysis .

- Solvent Effects : DMSO (commonly used in bioassays) can alter compound aggregation or reactivity. Use controls with solvent-only samples .

Statistical tools (e.g., ANOVA, dose-response curve fitting) and meta-analysis of literature data resolve discrepancies .

What strategies mitigate degradation during the storage of this compound, and how is stability quantified?

Methodological Answer:

- Storage Conditions : Store in airtight, light-resistant containers at –20°C to slow hydrolysis and oxidation .

- Stability Indicators : Monitor via periodic HPLC for degradation products (e.g., free carboxylic acid) or color changes .

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.